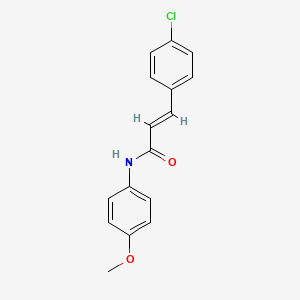

![molecular formula C16H18N2O4S2 B5555902 N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)

N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The molecule "N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide" belongs to a class of compounds that has garnered interest for its unique structure and potential applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of both furanyl and thienyl groups attached to a benzamide backbone, which may contribute to interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including the functionalization of benzamide backbones and the introduction of sulfonyl and amino groups. For instance, the reactions of benzamido-dihydro-thiophene and furancarbonitriles with cyanomethylene compounds under specific conditions produce various substituted products, showcasing the versatility of these chemical frameworks in synthetic chemistry (Yamagata et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide" has been explored through methods like Density Functional Theory (DFT). These studies provide insights into the compound's reactivity, electronic properties, and interaction with biological targets. For example, molecular docking and vibrational spectroscopic investigations have been used to characterize similar molecules, revealing their potential as bioactive substances with antifungal and antiviral properties (FazilathBasha et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of "N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide" and related compounds includes their participation in various organic reactions. The aminosulfonylation of O-homoallyl benzimidates and N-alkenyl amidines with sodium sulfinates, catalyzed by copper or through electrochemical means, illustrates the potential for creating sulfone-containing heterocycles, which could be analogs or derivatives of the target molecule (Mou et al., 2022).

科学的研究の応用

Heterocyclic Enaminonitriles Reactions

Yamagata, Hashimoto, and Yamazaki (1994) explored the reactions of heterocyclic enaminonitriles, providing insights into the synthesis of compounds with potential applications in medicinal chemistry. Their research highlights the versatility of heterocyclic compounds in creating various derivatives with significant chemical properties (Yamagata, Hashimoto, & Yamazaki, 1994).

Fluorescent Chemosensor for Metal Ions

Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor for discriminative detection of Cd2+ and CN− ions, demonstrating its application in bio-imaging within live cells and zebrafish larvae. This research illustrates the potential of sulfonyl-containing compounds in environmental monitoring and biological imaging applications (Ravichandiran et al., 2020).

Synthesis of Hindered N-Methylated Tetrapeptide

Vedejs and Kongkittingam (2000) reported on the synthesis of a hindered cyclosporin tetrapeptide subunit, utilizing Bts-protected amino acid chlorides. Their work contributes to the field of peptide synthesis, particularly in creating compounds with potential therapeutic applications (Vedejs & Kongkittingam, 2000).

Antimalarial Sulfonamides Against COVID-19

Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, proposing their use against COVID-19. Their study provides a basis for the potential repurposing of sulfonamide compounds in addressing emerging infectious diseases (Fahim & Ismael, 2021).

Water-Soluble Amino Acid Derivatives

Larsen, Bundgaard, and Lee (1988) explored the synthesis and evaluation of water-soluble amino acid derivatives of N-methylsulfonamides, aiming at creating potential prodrug forms for the sulfonamide group. This research underscores the significance of chemical modification in enhancing the solubility and therapeutic potential of sulfonamide compounds (Larsen, Bundgaard, & Lee, 1988).

特性

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c19-16(17-11-12-5-3-9-22-12)13-6-1-2-7-14(13)18-24(20,21)15-8-4-10-23-15/h1-2,4,6-8,10,12,18H,3,5,9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXZIOHFPDCJPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tetrahydrofuran-2-ylmethyl)-2-[(thiophen-2-ylsulfonyl)amino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)

![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)

![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)

![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)

![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)

![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)